molecular formula C14H14Cl4O4 B6359397 3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester CAS No. 163656-19-7

3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester

Cat. No. B6359397
CAS RN: 163656-19-7
M. Wt: 388.1 g/mol
InChI Key: OGUXNWYOZFCMFO-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester (TCPIPE) is a chemical compound that has potential applications in scientific research and laboratory experiments. It has a unique structure and properties that allow it to be used in a variety of ways.

Scientific Research Applications

3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester has potential applications in scientific research due to its unique structure and properties. It has been used as a reagent for the synthesis of various organic compounds, including polymers-supported organometallic compounds, and as a catalyst for the synthesis of polymers-supported organometallic compounds. It has also been used in the synthesis of other organic compounds, such as heterocyclic compounds, peptides, and proteins.

Mechanism of Action

3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester has a unique structure and properties that allow it to act as a catalyst for the synthesis of various organic compounds. It has been shown to promote the formation of covalent bonds between molecules, which is essential for the formation of many organic compounds. Additionally, it has been shown to promote the formation of hydrogen bonds, which is also important for the formation of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester are not well understood. However, it has been shown to have some effects on enzymes and proteins. For example, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450s. Additionally, it has been shown to bind to certain proteins, such as the estrogen receptor.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester in laboratory experiments include its low cost, low toxicity, and easy availability. Additionally, it has been shown to be a useful reagent for the synthesis of various organic compounds. However, it is important to note that it has some limitations, such as its low solubility in water and its potential to react with other compounds.

Future Directions

There are several potential future directions for the use of 3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester. One potential direction is the development of new methods for the synthesis of organic compounds using 3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester as a reagent. Additionally, further research into the biochemical and physiological effects of 3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester could lead to new applications in medicine and biotechnology. Finally, further research into the structure and properties of 3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester could lead to new applications in materials science.

Synthesis Methods

3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester can be synthesized using a two-step process. The first step involves the reaction of 3,4,5,6-tetrachlorophthalic anhydride with isopropanol in the presence of a catalyst. The reaction produces 3,4,5,6-tetrachlorophthalic acid di(isopropyl)ester and water. The second step involves the removal of water from the reaction mixture by distillation or other means.

properties

IUPAC Name

dipropan-2-yl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl4O4/c1-5(2)21-13(19)7-8(14(20)22-6(3)4)10(16)12(18)11(17)9(7)15/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUXNWYOZFCMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901161957
Record name 1,2-Bis(1-methylethyl) 3,4,5,6-tetrachloro-1,2-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901161957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester

CAS RN

163656-19-7
Record name 1,2-Bis(1-methylethyl) 3,4,5,6-tetrachloro-1,2-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163656-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(1-methylethyl) 3,4,5,6-tetrachloro-1,2-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901161957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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